molecular formula C24H19ClN4O3S B11023453 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(phenylacetyl)amino]benzamide

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(phenylacetyl)amino]benzamide

Cat. No.: B11023453
M. Wt: 479.0 g/mol
InChI Key: YTMXETXCNZFZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(phenylacetyl)amino]benzamide is a complex organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a 1,3,4-thiadiazole ring, a chlorophenoxy group, and a phenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(phenylacetyl)amino]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate electrophile.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by the reaction of an amine with a benzoyl chloride derivative.

    Final Coupling: The final step involves coupling the thiadiazole intermediate with the benzamide intermediate under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(phenylacetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(phenylacetyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(phenylacetyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-morpholinylsulfonyl)benzamide
  • N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-furancarboxamide

Uniqueness

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(phenylacetyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H19ClN4O3S

Molecular Weight

479.0 g/mol

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-[(2-phenylacetyl)amino]benzamide

InChI

InChI=1S/C24H19ClN4O3S/c25-18-8-12-20(13-9-18)32-15-22-28-29-24(33-22)27-23(31)17-6-10-19(11-7-17)26-21(30)14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,26,30)(H,27,29,31)

InChI Key

YTMXETXCNZFZRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)COC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.